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Compound of Interest

Compound Name: CB2R-IN-1

Cat. No.: B1487507 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of CB2R-IN-1, a potent and selective

cannabinoid CB2 receptor inverse agonist. This document is intended for researchers,

scientists, and drug development professionals, offering a centralized resource on its chemical

properties, biological activity, and the methodologies for its study.

Core Compound Details
CB2R-IN-1 is a synthetic, small-molecule ligand belonging to the triaryl bis-sulfone class of

compounds. It has been identified as a high-affinity inverse agonist for the cannabinoid

receptor 2 (CB2R), demonstrating significant selectivity over the cannabinoid receptor 1

(CB1R).

Chemical Structure and Properties
The chemical structure of CB2R-IN-1 is characterized by a central scaffold with three aromatic

rings and two sulfone groups. This structural motif is crucial for its interaction with the CB2

receptor.

Table 1: Chemical and Physical Properties of CB2R-IN-1
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Property Value

CAS Number 1257555-79-5[1]

Molecular Formula C₂₃H₂₇F₃N₄O₆S₃[1]

Molecular Weight 608.67 g/mol [1]

Canonical SMILES

O=S(C(F)(F)F)(NCC1(CCC)CCN(S(=O)

(C(N2S(=O)

(C3=NC=CC=C3)=O)=CC4=C2C=CC=C4)=O)C

C1)=O[1]

Solubility Soluble in DMSO[1]

Biological Activity and Quantitative Data
CB2R-IN-1 functions as an inverse agonist at the CB2 receptor. Unlike a neutral antagonist

which blocks agonist activity, an inverse agonist reduces the basal, constitutive activity of the

receptor. This property makes it a valuable tool for investigating the physiological roles of the

CB2 receptor.

Table 2: Receptor Binding Affinity of CB2R-IN-1

Receptor Kᵢ (nM) Selectivity (CB1/CB2)

Human CB2 Receptor 0.9[1] >9100-fold

Human CB1 Receptor 8259.3[1]

Signaling Pathways
As a G protein-coupled receptor (GPCR), the CB2 receptor primarily couples to Gαi/o proteins.

Agonist activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, CB2R-IN-1
is proposed to stabilize the inactive conformation of the CB2 receptor, thereby suppressing its

basal signaling activity. This can lead to an increase in cAMP levels relative to the basal state

and may influence downstream signaling cascades, such as the protein kinase A (PKA)

pathway.
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Caption: Signaling pathway of a CB2R inverse agonist like CB2R-IN-1.
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Experimental Protocols
Radioligand Binding Assay for Kᵢ Determination
This protocol outlines a competitive binding assay to determine the inhibition constant (Kᵢ) of

CB2R-IN-1 for the CB2 receptor.

Materials:

Membrane preparations from cells expressing the human CB2 receptor (e.g., CHO-K1 or

HEK293 cells).

Radiolabeled CB2 receptor agonist or antagonist (e.g., [³H]CP-55,940).

CB2R-IN-1 (test compound).

Non-specific binding control (e.g., a high concentration of an unlabeled, potent CB2 ligand

like WIN 55,212-2).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

Scintillation fluid.

Glass fiber filters.

Cell harvester.

Scintillation counter.

Procedure:

In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration

near its Kₔ, and varying concentrations of CB2R-IN-1.

For total binding wells, omit the test compound.

For non-specific binding wells, add a saturating concentration of the non-specific binding

control.
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Incubate the plate at 30°C for 90 minutes.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl,

0.1% BSA).

Dry the filters and place them in scintillation vials with scintillation fluid.

Quantify the radioactivity using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC₅₀ value of CB2R-IN-1 from the concentration-response curve.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is

the concentration of the radioligand and Kₔ is its dissociation constant.
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Caption: Workflow for a radioligand binding assay.
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Functional Assay: cAMP Measurement
This protocol measures the effect of CB2R-IN-1 on intracellular cAMP levels to confirm its

inverse agonist activity.

Materials:

CHO-K1 cells stably expressing the human CB2 receptor.

Forskolin (an adenylyl cyclase activator).

CB2R-IN-1.

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Cell culture medium.

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

Seed the CB2R-expressing cells in a 96-well plate and culture overnight.

Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor and

incubate.

Add varying concentrations of CB2R-IN-1 to the wells.

To measure the inverse agonism, assess the effect of CB2R-IN-1 alone on basal cAMP

levels.

To measure antagonism, pre-incubate with CB2R-IN-1 before adding a CB2 receptor

agonist.

Incubate for a specified time (e.g., 30 minutes) at 37°C.

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay

kit according to the manufacturer's instructions.
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Analyze the data to determine the effect of CB2R-IN-1 on cAMP production. An inverse

agonist will increase basal cAMP levels.

Conclusion
CB2R-IN-1 is a valuable pharmacological tool for the study of the endocannabinoid system. Its

high potency and selectivity for the CB2 receptor, combined with its inverse agonist properties,

make it an ideal probe for elucidating the physiological and pathological roles of constitutive

CB2 receptor activity. The experimental protocols provided herein offer a foundation for the

consistent and reproducible characterization of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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